molecular formula C23H30BrNO3S B15041566 Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15041566
M. Wt: 480.5 g/mol
InChI Key: ANZSUUBQMCNMDL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane, benzothiophene, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach starts with the bromination of adamantane to obtain 3-bromoadamantane. This intermediate is then reacted with acetic acid to form 2-(3-bromoadamantan-1-yl)acetic acid . The next step involves the formation of an amide bond with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under appropriate coupling conditions, such as using EDCI and HOBt as coupling agents . Finally, esterification with ethanol yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while reduction of the ester group can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both adamantane and benzothiophene moieties provides a versatile platform for further functionalization and exploration in various scientific fields .

Properties

Molecular Formula

C23H30BrNO3S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 2-[[2-(3-bromo-1-adamantyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H30BrNO3S/c1-2-28-21(27)19-16-5-3-4-6-17(16)29-20(19)25-18(26)12-22-8-14-7-15(9-22)11-23(24,10-14)13-22/h14-15H,2-13H2,1H3,(H,25,26)

InChI Key

ANZSUUBQMCNMDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC34CC5CC(C3)CC(C5)(C4)Br

Origin of Product

United States

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